molecular formula C12H22N2O B8504674 1-Formyl-4-cyclohexylmethylpiperazine

1-Formyl-4-cyclohexylmethylpiperazine

Cat. No.: B8504674
M. Wt: 210.32 g/mol
InChI Key: WMICUJBSBRDSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Formyl-4-cyclohexylmethylpiperazine is a piperazine derivative characterized by a formyl group (-CHO) at the 1-position and a cyclohexylmethyl substituent at the 4-position of the piperazine ring. The cyclohexylmethyl moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

4-(cyclohexylmethyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C12H22N2O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h11-12H,1-10H2

InChI Key

WMICUJBSBRDSHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects

  • MT-45 : The diphenylethyl group provides steric bulk and aromaticity, favoring interactions with hydrophobic pockets in opioid receptors .

Pharmacological Profiles

  • Psychoactivity : MT-45 exhibits significant psychoactive effects, whereas this compound’s formyl group may reduce CNS penetration due to increased polarity .

Physicochemical Properties

  • Lipophilicity : The cyclohexylmethyl group in this compound confers higher logP values (~3.5 estimated) compared to BZP (logP ~2.1) or 4-MeOPP (logP ~1.8), suggesting slower metabolic clearance .
  • Hydrogen Bonding: The formyl group enables hydrogen bonding, unlike non-polar substituents in MT-45 or BZP, which could enhance solubility in polar solvents .

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